molecular formula C22H23ClN4O B2930518 (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide CAS No. 885180-96-1

(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B2930518
CAS No.: 885180-96-1
M. Wt: 394.9
InChI Key: DAEKQMBGMQNBDD-UHFFFAOYSA-N
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Description

(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3-chlorophenyl group, a cyano group, and a phenylethyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate to introduce the 3-chlorophenyl group.

    Addition of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide.

    Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride and 2-phenylethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propionic acid
  • 4-Chlorocinnamic acid
  • 4-Bromocinnamic acid

Uniqueness

(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide is unique due to its combination of functional groups and the presence of the piperazine ring. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c23-20-7-4-8-21(15-20)27-13-11-26(12-14-27)17-19(16-24)22(28)25-10-9-18-5-2-1-3-6-18/h1-8,15,17H,9-14H2,(H,25,28)/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEKQMBGMQNBDD-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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